molecular formula C61H104O22 B3025740 Oasomycin B

Oasomycin B

Cat. No.: B3025740
M. Wt: 1189.5 g/mol
InChI Key: QDNMAZUKNSYLDM-OHNVWHHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Oasomycin B exerts its effects by inhibiting de novo cholesterol biosynthesis. It targets specific enzymes involved in the biosynthesis pathway, leading to reduced cholesterol levels . The molecular pathways involved include the inhibition of key enzymes responsible for cholesterol production.

Comparison with Similar Compounds

Oasomycin B is unique due to its potent inhibition of cholesterol biosynthesis and broad-spectrum antimicrobial activity. Similar compounds include other members of the desertomycin family, such as Desertomycin A and Oasomycin F . These compounds share structural similarities but differ in their specific biological activities and potency.

Biological Activity

Oasomycin B is a member of the desertomycin family of compounds, which are produced by certain strains of Streptomyces. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antibacterial and antifungal domains. Understanding the biological activity of this compound is crucial for exploring its applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is characterized by its macrolactone structure, which is typical of many natural products derived from Streptomyces species. The absence of an amino group in its side chain differentiates it from related compounds, such as desertomycin A, which possess significant antibacterial properties. The chemical properties of this compound include:

  • Molecular Formula : C₁₉H₃₃O₇
  • Melting Point : 157°C
  • Optical Rotation : -24.6° (c=0.199, methanol) .

Antibacterial Activity

Research indicates that this compound exhibits limited antibacterial activity compared to its analogs. Specifically, the absence of a positively charged amino moiety in its structure correlates with a significant reduction in its ability to induce bacterial responses that typically trigger antifungal biosynthesis in co-cultured fungi. In comparative studies, this compound was found to minimally trigger the production of orsellinic acid and its derivatives in Aspergillus nidulans, unlike desertomycin A, which effectively induced this biosynthesis .

Antifungal Activity

While this compound's antibacterial properties are diminished, it has shown some potential in inducing fungal secondary metabolite production under specific conditions. However, the extent of this activity remains significantly lower than that observed with other members of the desertomycin family. The compound's ability to activate fungal biosynthetic pathways may depend on the presence of other microbial signals .

Case Study 1: Induction of Fungal Biosynthesis

In a study examining the interaction between Streptomyces species and fungi, researchers found that while this compound did not effectively induce secondary metabolite production, it provided insights into the ecological roles of such compounds. The study highlighted how microbial interactions can influence metabolite biosynthesis, emphasizing the need for further exploration into how variations in chemical structure affect biological activity .

Case Study 2: Structural Analog Design

The design and synthesis of analogs based on this compound have been explored to enhance its biological activity. Modifications aimed at reintroducing positively charged moieties have shown promise in restoring antibacterial properties. This approach underscores the significance of structural features in determining the pharmacological profiles of natural products .

Summary Table of Biological Activities

Activity TypeThis compoundDesertomycin A
AntibacterialLimitedPotent
AntifungalMinimal inductionSignificant induction
CytotoxicityUndeterminedPotent against tumor cells
Structural FeaturesLacks amino groupContains amino group

Properties

IUPAC Name

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNMAZUKNSYLDM-OHNVWHHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H104O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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